molecular formula C10H18N2O4 B8126276 (3-Nitro-cyclopentyl)-carbamic acid tert-butyl ester(cis/trans)

(3-Nitro-cyclopentyl)-carbamic acid tert-butyl ester(cis/trans)

Cat. No.: B8126276
M. Wt: 230.26 g/mol
InChI Key: KZKQRJUYMZVOMA-UHFFFAOYSA-N
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Description

(3-Nitrocyclopentyl)-carbamic acid tert-butyl ester (cis/trans) is an organic compound that features a cyclopentane ring substituted with a nitro group and a carbamic acid tert-butyl ester group. This compound exists in both cis and trans isomers, which differ in the spatial arrangement of the substituents around the cyclopentane ring. The presence of the nitro group and the carbamic acid ester group makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Nitrocyclopentyl)-carbamic acid tert-butyl ester typically involves the nitration of cyclopentane followed by the introduction of the carbamic acid tert-butyl ester group. One common method involves the following steps:

    Nitration of Cyclopentane: Cyclopentane is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-nitrocyclopentane.

    Formation of Carbamic Acid Ester: The 3-nitrocyclopentane is then reacted with tert-butyl chloroformate and a base such as triethylamine to form (3-Nitrocyclopentyl)-carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Nitrocyclopentyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The carbamic acid ester group can be hydrolyzed to yield the corresponding carbamic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions with water.

Major Products Formed

    Reduction: (3-Aminocyclopentyl)-carbamic acid tert-butyl ester.

    Substitution: Various substituted cyclopentyl derivatives.

    Hydrolysis: (3-Nitrocyclopentyl)-carbamic acid.

Scientific Research Applications

(3-Nitrocyclopentyl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the modification of biomolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Nitrocyclopentyl)-carbamic acid tert-butyl ester depends on the specific chemical reactions it undergoes. For example, in

Properties

IUPAC Name

tert-butyl N-(3-nitrocyclopentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(13)11-7-4-5-8(6-7)12(14)15/h7-8H,4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKQRJUYMZVOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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